molecular formula C9H9BrF2O B1377588 2-(2-Bromo-4,5-difluorophenoxy)propane CAS No. 1266253-67-1

2-(2-Bromo-4,5-difluorophenoxy)propane

Cat. No. B1377588
CAS RN: 1266253-67-1
M. Wt: 251.07 g/mol
InChI Key: CLWBEPLRAXFDCZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-difluorophenoxy)propane (DBDP) is an organic compound that is used in a variety of scientific applications. It is a brominated fluorinated phenoxypropane, and has a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. DBDP is commonly used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a catalyst in various reactions. In addition, DBDP has also been used in a number of biomedical applications.

Scientific Research Applications

Polymer Synthesis and Material Science

2-(2-Bromo-4,5-difluorophenoxy)propane has been utilized in the field of polymer synthesis, particularly in the development of block copolymers with hydrophilic and hydrophobic side chains. For example, Yokozawa et al. (2007) explored catalyst-transfer condensation polymerization methods to synthesize well-defined polythiophene with hydrophilic side chains. This method demonstrated the potential for creating advanced materials with tailored properties, suitable for various applications in material science and engineering (Yokozawa, Adachi, Miyakoshi, & Yokoyama, 2007).

Organic Synthesis and Chemical Reactions

In organic synthesis, the compound has been investigated for its reactivity and potential applications in creating complex organic molecules. For instance, Aouad et al. (2008) conducted a study on the regioselectivity of reactions involving 4,5-diphenylimidazole-2-thione with haloalkanes, showcasing the versatility of bromoalkanes in synthesizing heterocyclic compounds with potential pharmaceutical applications (Aouad, Rezki, & El Ashry, 2008).

Environmental Science and Bioremediation

Research into environmental applications, particularly bioremediation, has also been conducted. Chhaya and Gupte (2013) explored the role of laccase from Fusarium incarnatum in the biodegradation of bisphenol A, a compound structurally similar to this compound, using a reverse micelles system. This study illustrates the potential for enzymatic degradation of environmental pollutants and underscores the importance of understanding the chemical reactivity of compounds like this compound in environmental contexts (Chhaya & Gupte, 2013).

Advanced Material Applications

The synthesis and study of novel materials, including those for fire protection and as precursors for advanced polymer and material science applications, have involved the use of bromoalkanes. Zou, Vahdat, and Collins (2001) examined the fire suppression efficiencies of bromoalkene/nitrogen gas mixtures, highlighting the utility of halogenated compounds in safety and material applications (Zou, Vahdat, & Collins, 2001).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(2-Bromo-4,5-difluorophenoxy)propane are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.

Biochemical Analysis

Biochemical Properties

2-(2-Bromo-4,5-difluorophenoxy)propane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways are essential for the metabolism of various endogenous and exogenous compounds. The interaction of this compound with these enzymes can alter metabolic flux and affect the levels of metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function. Studies have shown that this compound can be efficiently transported to target tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

1-bromo-4,5-difluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWBEPLRAXFDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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